molecular formula C25H31NO4 B11703471 Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11703471
M. Wt: 409.5 g/mol
InChI Key: XCGHYDJAAMSQJU-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (hereafter referred to as Compound A) is a hexahydroquinoline derivative with a complex substitution pattern. Its molecular formula is C₂₅H₃₁NO₄, and it has a molecular weight of 409.53 g/mol . Key structural features include:

  • A prop-2-en-1-yl (allyl) ester group at position 3.
  • A 2-(propan-2-yloxy)phenyl substituent at position 4.
  • A cyclohexenone ring fused to the quinoline core.

Hexahydroquinoline derivatives are of interest due to their structural similarity to bioactive 1,4-dihydropyridines, which exhibit calcium channel modulation, antimicrobial, and antioxidant activities .

Properties

Molecular Formula

C25H31NO4

Molecular Weight

409.5 g/mol

IUPAC Name

prop-2-enyl 2,7,7-trimethyl-5-oxo-4-(2-propan-2-yloxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H31NO4/c1-7-12-29-24(28)21-16(4)26-18-13-25(5,6)14-19(27)23(18)22(21)17-10-8-9-11-20(17)30-15(2)3/h7-11,15,22,26H,1,12-14H2,2-6H3

InChI Key

XCGHYDJAAMSQJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC(C)C)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, followed by the introduction of the prop-2-en-1-yl and propan-2-yloxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A belongs to a broader class of hexahydroquinoline carboxylates. Below, it is compared to four analogs (Table 1) with variations in ester groups and phenyl substituents.

Table 1: Structural and Physicochemical Comparison

Compound Name & Substituents Molecular Formula MW (g/mol) logP H-Bond Acceptors H-Bond Donors Key Features
Compound A : Prop-2-en-1-yl ester; 2-isopropoxyphenyl C₂₅H₃₁NO₄ 409.53 4.60 6 1 High lipophilicity; allyl ester may enhance reactivity
Compound B : Ethyl ester; phenyl C₂₃H₂₇NO₃ 365.47* ~3.8† 5 1 Simpler ester; phenyl group enhances π-π stacking in crystals
Compound C : 2-Isopropoxyethyl ester; 3-methoxy-4-propoxyphenyl C₂₉H₃₈N₂O₆ 522.62* ~5.2† 8 1 Bulky substituents increase steric hindrance; higher logP
Compound D : Methyl ester; 4-methoxyphenyl C₂₂H₂₅NO₄ 367.44* ~3.0† 6 1 Smaller ester; para-methoxy group improves solubility
Compound E : Ethyl ester; 3-hydroxyphenyl C₂₂H₂₅NO₄ 367.44* ~2.5† 6 2 Hydroxyl group increases H-bond donors; enhances aqueous solubility

*Calculated molecular weight. †Estimated based on substituent contributions.

Key Observations :

Ester Group Effects: Compound A’s allyl ester contributes to higher logP (4.6) compared to ethyl (Compound B, ~3.8) or methyl (Compound D, ~3.0) esters. The allyl group’s unsaturated bond may also influence conformational flexibility and reactivity .

Substituent Effects :

  • Compound A ’s 2-isopropoxyphenyl group introduces ortho-substitution, which may sterically hinder intermolecular interactions compared to para-substituted analogs (Compound D ) .
  • The hydroxyl group in Compound E lowers logP (~2.5) and enhances solubility, making it more suitable for aqueous formulations .

Crystallographic Behavior: Compound B crystallizes in a monoclinic system (P2₁/n) with unit cell dimensions a = 7.536 Å, b = 18.178 Å, c = 16.973 Å, and strong π-π interactions due to the phenyl group .

Biological Relevance :

  • While Compound A ’s bioactivity is undocumented, analogs like Compound D and Compound E are associated with calcium modulation and antioxidant properties, respectively . The allyl ester in Compound A could confer unique pharmacokinetic profiles, such as prolonged half-life due to higher lipophilicity.

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